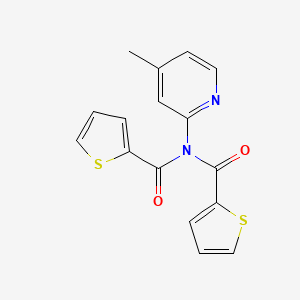METHANONE](/img/structure/B5712911.png)
[6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a morpholino group attached to a quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLYLMETHANONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLYLMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLYLMETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- Methyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
What sets 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLYLMETHANONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholino group, in particular, enhances its solubility and ability to interact with biological targets .
Propiedades
IUPAC Name |
[6-bromo-2-(4-methoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c1-26-16-5-2-14(3-6-16)20-13-18(21(25)24-8-10-27-11-9-24)17-12-15(22)4-7-19(17)23-20/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBQODQWZYKMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
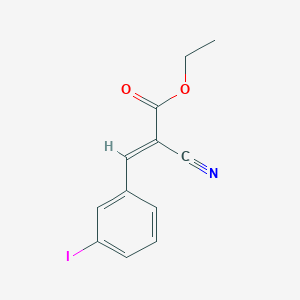
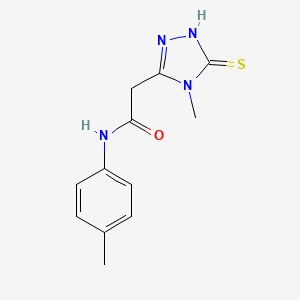
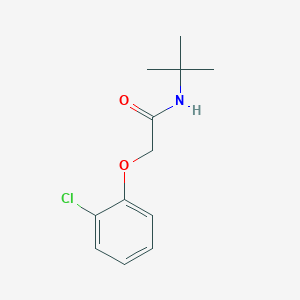
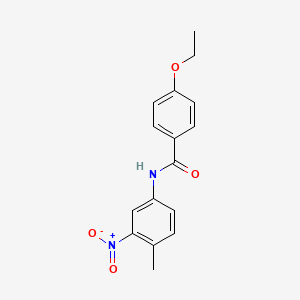
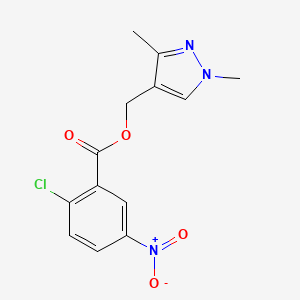
![(2E)-3-(furan-2-yl)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5712857.png)
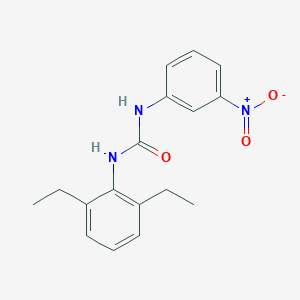
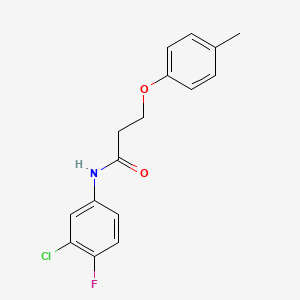
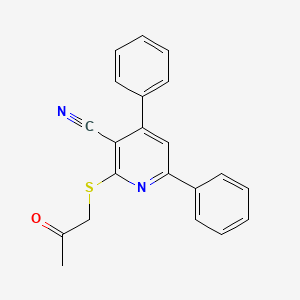
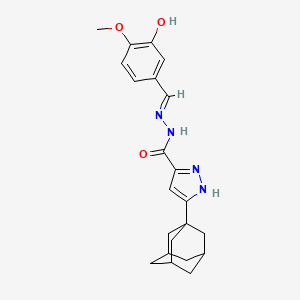
![1-Methyl-3-nitro-5-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole](/img/structure/B5712890.png)
![(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate](/img/structure/B5712905.png)
![N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]BUTANAMIDE](/img/structure/B5712927.png)
